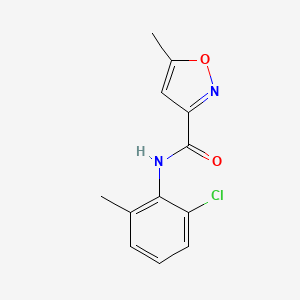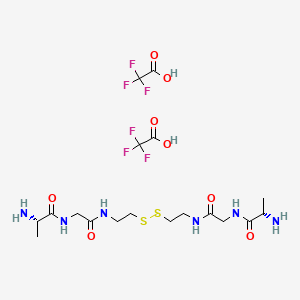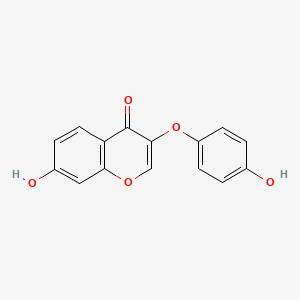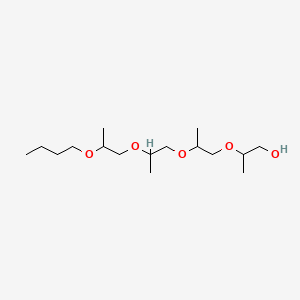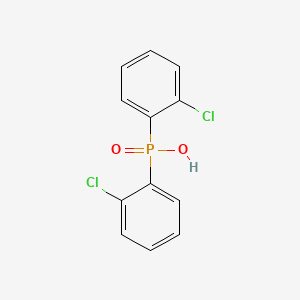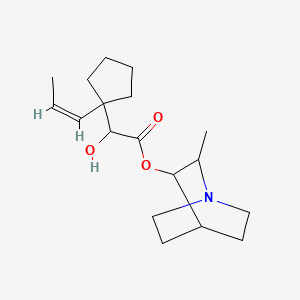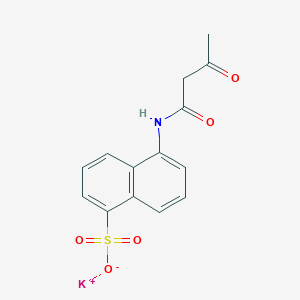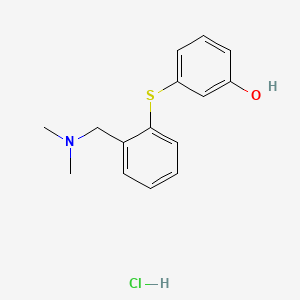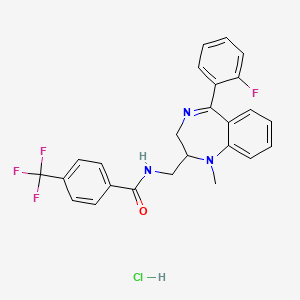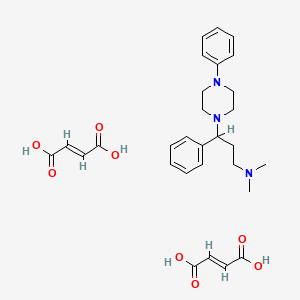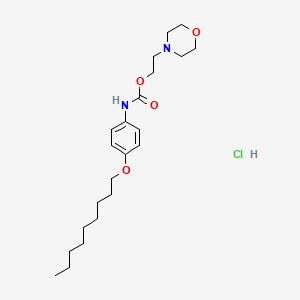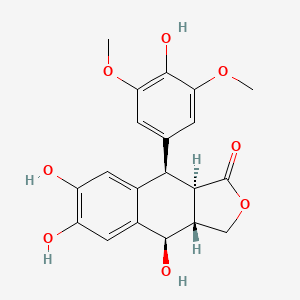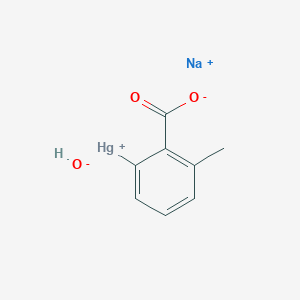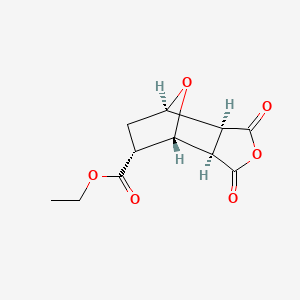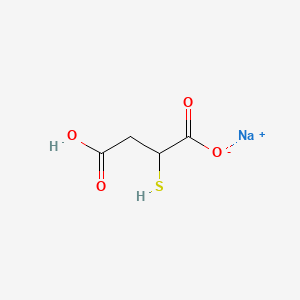
Monosodium mercaptobutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monosodium mercaptobutanedioate is an organosulfur compound that features a mercapto group (-SH) and a butanedioate (succinate) backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Monosodium mercaptobutanedioate can be synthesized through the reaction of mercaptobutanedioic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the mercapto group is deprotonated by the sodium hydroxide, forming the monosodium salt.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes careful control of temperature, pH, and reaction time to ensure the complete conversion of reactants to the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Monosodium mercaptobutanedioate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted mercaptobutanedioates.
Aplicaciones Científicas De Investigación
Monosodium mercaptobutanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying thiol-disulfide exchange reactions.
Medicine: Explored for its antioxidant properties and potential therapeutic applications in oxidative stress-related diseases.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of monosodium mercaptobutanedioate involves its interaction with molecular targets through its mercapto group. This group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to the modulation of their activity. The compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparación Con Compuestos Similares
Monosodium glutamate: A sodium salt of glutamic acid, commonly used as a flavor enhancer.
Monosodium urate: A sodium salt of uric acid, known for its role in gout.
Comparison: Monosodium mercaptobutanedioate is unique due to its mercapto group, which imparts distinct chemical reactivity compared to other sodium salts like monosodium glutamate and monosodium urate. This uniqueness makes it valuable in specific applications where thiol chemistry is essential.
Propiedades
Número CAS |
30245-51-3 |
|---|---|
Fórmula molecular |
C4H5NaO4S |
Peso molecular |
172.14 g/mol |
Nombre IUPAC |
sodium;4-hydroxy-4-oxo-2-sulfanylbutanoate |
InChI |
InChI=1S/C4H6O4S.Na/c5-3(6)1-2(9)4(7)8;/h2,9H,1H2,(H,5,6)(H,7,8);/q;+1/p-1 |
Clave InChI |
WGIKUIATRROGSN-UHFFFAOYSA-M |
SMILES canónico |
C(C(C(=O)[O-])S)C(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


